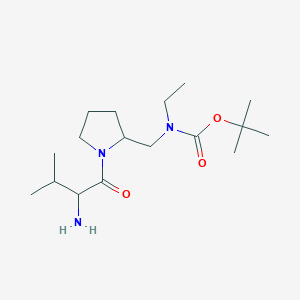![molecular formula C22H22N2O5 B14782439 7H-Oxazolo[3,2-a]pyridine-6-carboxylic acid, 2,3,8,8a-tetrahydro-5-(4-nitrophenyl)-3-phenyl-, ethyl ester, (3R,8aR)-](/img/structure/B14782439.png)
7H-Oxazolo[3,2-a]pyridine-6-carboxylic acid, 2,3,8,8a-tetrahydro-5-(4-nitrophenyl)-3-phenyl-, ethyl ester, (3R,8aR)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (3R,8aR)-5-(4-nitrophenyl)-3-phenyl-2,3,8,8a-tetrahydro-7H-oxazolo[3,2-a]pyridine-6-carboxylate is a complex organic compound that belongs to the class of oxazolo[3,2-a]pyridines This compound is characterized by its unique structure, which includes a nitrophenyl group, a phenyl group, and an ethyl ester functional group
準備方法
The synthesis of Ethyl (3R,8aR)-5-(4-nitrophenyl)-3-phenyl-2,3,8,8a-tetrahydro-7H-oxazolo[3,2-a]pyridine-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the oxazolo[3,2-a]pyridine core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a substituted pyridine and an appropriate electrophile.
Introduction of the nitrophenyl group: This step often involves a nitration reaction, where a phenyl group is nitrated using a nitrating agent like nitric acid.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts to enhance reaction rates.
化学反応の分析
Ethyl (3R,8aR)-5-(4-nitrophenyl)-3-phenyl-2,3,8,8a-tetrahydro-7H-oxazolo[3,2-a]pyridine-6-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as halogenation or sulfonation.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and ethanol.
Common reagents used in these reactions include nitric acid, hydrogen gas, halogens, and water. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Ethyl (3R,8aR)-5-(4-nitrophenyl)-3-phenyl-2,3,8,8a-tetrahydro-7H-oxazolo[3,2-a]pyridine-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: It may have potential therapeutic applications due to its ability to interact with biological targets, such as enzymes or receptors.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its chemical reactivity.
作用機序
The mechanism of action of Ethyl (3R,8aR)-5-(4-nitrophenyl)-3-phenyl-2,3,8,8a-tetrahydro-7H-oxazolo[3,2-a]pyridine-6-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the phenyl group can engage in π-π interactions with aromatic residues in proteins. The ester group can undergo hydrolysis, releasing the active carboxylic acid form, which can interact with enzymes or receptors.
類似化合物との比較
Similar compounds to Ethyl (3R,8aR)-5-(4-nitrophenyl)-3-phenyl-2,3,8,8a-tetrahydro-7H-oxazolo[3,2-a]pyridine-6-carboxylate include other oxazolo[3,2-a]pyridine derivatives. These compounds share the oxazolo[3,2-a]pyridine core but differ in the substituents attached to the core structure. For example:
Ethyl 3-(4-nitrophenyl)acrylate: Similar in having a nitrophenyl group and an ethyl ester, but lacks the oxazolo[3,2-a]pyridine core.
Imidazo[1,2-a]pyridines: These compounds have a similar heterocyclic core but differ in the specific substituents and their positions.
The uniqueness of Ethyl (3R,8aR)-5-(4-nitrophenyl)-3-phenyl-2,3,8,8a-tetrahydro-7H-oxazolo[3,2-a]pyridine-6-carboxylate lies in its specific combination of functional groups and its potential for diverse chemical reactivity and applications.
特性
分子式 |
C22H22N2O5 |
|---|---|
分子量 |
394.4 g/mol |
IUPAC名 |
ethyl 5-(4-nitrophenyl)-3-phenyl-3,7,8,8a-tetrahydro-2H-[1,3]oxazolo[3,2-a]pyridine-6-carboxylate |
InChI |
InChI=1S/C22H22N2O5/c1-2-28-22(25)18-12-13-20-23(19(14-29-20)15-6-4-3-5-7-15)21(18)16-8-10-17(11-9-16)24(26)27/h3-11,19-20H,2,12-14H2,1H3 |
InChIキー |
CYLODZLCJGCQDY-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(N2C(CC1)OCC2C3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(10S,13R)-17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B14782356.png)
![3-[3-[(3,5-Dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]prop-2-enoic acid](/img/structure/B14782367.png)
![3-Cyclohexyl-4a,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidine-2,4(3H)-dione](/img/structure/B14782378.png)
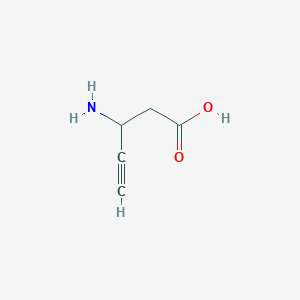
![4-[(1E)-2-(2-methoxyphenyl)ethenyl]phenol](/img/structure/B14782391.png)
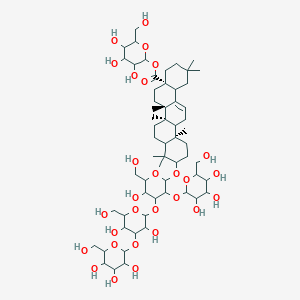
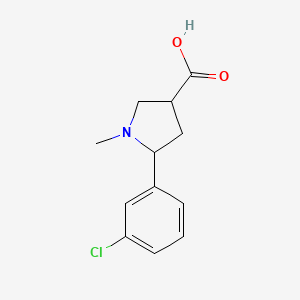


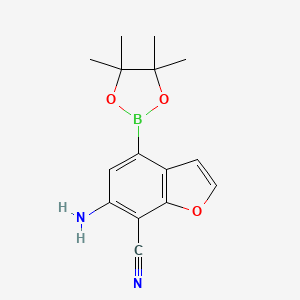
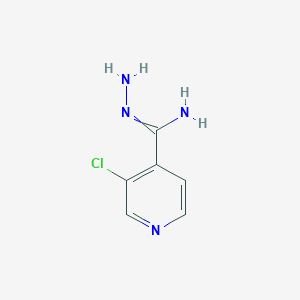
![methyl 2-[(4R,8R,10R)-2,4-diacetyloxy-13-(furan-3-yl)-4,8,10,12-tetramethyl-7-oxo-16-oxatetracyclo[8.6.0.03,8.011,15]hexadeca-5,11-dien-9-yl]acetate](/img/structure/B14782436.png)
